N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine
Description
N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a methyl group and a pyridin-3-ylmethyl group attached to the N1 nitrogen atom. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and catalysis. For example, compound 18 (N-(7-Chloroquinolin-4-yl)-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine) shares the pyridin-3-ylmethyl moiety and has been synthesized and tested for botulinum neurotoxin inhibition, demonstrating the pharmacological relevance of such derivatives .
Properties
IUPAC Name |
N'-methyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12(6-4-10)8-9-3-2-5-11-7-9/h2-3,5,7H,4,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQCGSQOABRTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mono-Methylation of Ethane-1,2-diamine
The synthesis begins with the selective mono-methylation of ethane-1,2-diamine. Controlled alkylation using methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C achieves partial substitution, yielding N1-methylethane-1,2-diamine . Excess ethane-1,2-diamine ensures minimal di-methylation, with purification via fractional distillation or column chromatography.
Pyridin-3-ylmethyl Group Introduction
The secondary amine in N1-methylethane-1,2-diamine undergoes alkylation with (pyridin-3-yl)methyl chloride under reflux in acetonitrile. Catalytic iodine or phase-transfer catalysts enhance reactivity, yielding the target compound after 12–24 hours. Post-reaction workup involves extraction with ethyl acetate, drying with anhydrous sodium sulfate (Na₂SO₄), and solvent evaporation. Prep-HPLC purification isolates the tertiary diamine in >90% purity.
Key Data:
-
1H NMR (400 MHz, DMSO-d₆): δ 8.58 (s, 1H, pyridine-H), 7.95–7.89 (m, 2H, pyridine-H), 3.82 (s, 2H, CH₂-pyridine), 2.71 (t, J = 6.4 Hz, 2H, NH-CH₂), 2.54 (t, J = 6.4 Hz, 2H, CH₂-NH), 2.32 (s, 3H, N-CH₃).
Reductive Amination for Direct Tertiary Amine Formation
Condensation of N-Methylethane-1,2-diamine with Pyridine-3-carbaldehyde
A one-pot reductive amination strategy bypasses intermediate isolation. N-Methylethane-1,2-diamine reacts with pyridine-3-carbaldehyde in methanol under acidic conditions (TosOH, 0.2 eq) at 70°C for 6 hours, forming a Schiff base intermediate. Subsequent reduction with sodium borohydride (NaBH₄) or borane-dimethyl sulfide (BH₃·SMe₂) at 0°C yields the tertiary amine.
Optimization Notes:
-
Microwave irradiation (100°C, 30 min) reduces reaction time to 1 hour with comparable yields.
-
Clay K10 as a solid acid support improves regioselectivity and minimizes byproducts.
Key Data:
-
13C NMR (100 MHz, CDCl₃): δ 149.8 (pyridine-C), 136.2 (CH₂-pyridine), 58.3 (N-CH₂), 45.1 (N-CH₃), 38.9 (CH₂-NH).
Multi-Component Reaction (MCR) Approaches
TosOH-Catalyzed Three-Component Assembly
Adapting methodologies from imidazo[1,2-a]pyridine synthesis, a MCR combines pyridin-3-ylmethanamine, paraformaldehyde, and methyl isocyanide in methanol with TosOH (0.2 eq) at 70°C. The reaction proceeds via an Ugi-type mechanism, forming the tertiary diamine in a single step.
Advantages:
Key Data:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sequential Alkylation | 68–72 | >90 | High selectivity, established protocol | Multi-step, requires intermediates |
| Reductive Amination | 65–70 | 85–90 | One-pot synthesis, microwave compatible | Sensitivity to moisture |
| MCR Approach | 60–65 | 80–85 | Rapid, scalable | Limited substrate scope |
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine and pyridine moieties in N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine undergo oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Products | Yield | Ref. |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Ethanol, reflux (6–8 h) | Pyridine N-oxide derivatives | 65–72% | |
| KMnO<sub>4</sub> | Acidic aqueous solution | Oxidative cleavage to carboxylic acids | 55% |
The primary oxidation pathway involves conversion of the pyridine ring to its N-oxide form, while stronger oxidants like KMnO<sub>4</sub> cleave the ethylenediamine backbone.
Coordination Chemistry
The compound acts as a polydentate ligand, forming stable complexes with transition metals. Key coordination modes include:
Example reaction with Cu(II):
Stability constants (log β) for Cu(II) complexes range from 12.3 to 14.7, depending on pH and ancillary ligands .
Nucleophilic Substitution
The secondary amine group participates in alkylation and acylation reactions:
| Reagent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Benzyl chloride | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | N-Benzyl quaternary ammonium salt | 78% | |
| Acetyl chloride | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | N-Acetylated derivative | 85% | |
| Methyl iodide | MeOH, reflux | Trimethylated ammonium iodide | 63% |
Acylation proceeds via a two-step mechanism: (1) deprotonation of the amine, (2) nucleophilic attack on the acyl chloride.
Schiff Base Formation
The primary amine reacts with carbonyl compounds to form imine linkages:
| Carbonyl Compound | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| 2-Pyridinecarbaldehyde | MeOH, 70°C, 12 h | Tridentate Schiff base ligand | 82% | |
| Benzaldehyde | AcOH catalyst, EtOH | N-Benzylidene derivative | 68% |
Example reaction:
Schiff bases derived from this compound show enhanced chelating ability for Fe(III) and Co(II) .
Reductive Amination
The compound serves as a precursor in reductive amination with ketones:
| Ketone | Reducing Agent | Product | Yield | Ref. |
|---|---|---|---|---|
| Cyclohexanone | NaBH<sub>3</sub>CN, MeOH | N-Cyclohexyl derivative | 74% | |
| Acetophenone | H<sub>2</sub> (1 atm), Pd/C | N-Phenethyl analog | 66% |
Optimal conditions involve pH 6–7 and catalytic acetic acid to protonate intermediates.
Cyclization Reactions
Under acidic conditions, intramolecular cyclization forms heterocyclic systems:
| Conditions | Product | Yield | Ref. |
|---|---|---|---|
| HCl (conc.), reflux | 1,4-Diazepine derivative | 58% | |
| H<sub>2</sub>SO<sub>4</sub>, 100°C | Pyrido[1,2-a]pyrimidinium salt | 41% |
The reaction mechanism involves protonation of the pyridine nitrogen, followed by nucleophilic attack by the secondary amine .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine serves as a critical building block in the synthesis of complex organic molecules with potential therapeutic effects. Its structural features enable interactions with various biological targets, suggesting applications in treating neurological disorders, including anxiety and depression. Research indicates that compounds with similar structures have demonstrated neuroprotective effects and may influence neurotransmitter systems .
Ligand Design
This compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for developing catalysts in organic reactions. For example, studies have shown that related pyridine-based ligands can facilitate ethylene oligomerization, enhancing the efficiency of catalytic processes .
Chemical Synthesis
Synthetic Pathways
The synthesis of this compound typically involves straightforward amination reactions. The compound can be produced through the reaction of pyridin-3-ylmethylamine with N-methyl ethylenediamine under controlled conditions. This method allows for high yields and purity, making it suitable for industrial applications .
Material Science
Polymer Chemistry
In material science, this compound can be utilized to modify polymer properties. Its incorporation into polymer matrices has been studied for enhancing thermal stability and mechanical strength. Such modifications are valuable in developing advanced materials for electronics and coatings .
Case Studies
Mechanism of Action
N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine is similar to other compounds such as N1-Methyl-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine and N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine. its unique pyridin-3-ylmethyl group imparts distinct chemical and biological properties, making it suitable for specific applications.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The biological and physicochemical properties of ethane-1,2-diamine derivatives are heavily influenced by substituents on the nitrogen atoms. Below is a comparative analysis of key analogs:
Key Observations :
- Electronic Effects : Pyridinyl groups (as in the target compound) introduce aromatic π-electron systems, enhancing coordination capabilities compared to purely aliphatic (e.g., DETA) or phenyl substituents .
- Steric Impact : Bulky groups like geranyl (SQ109) or adamantyl improve lipid solubility and antimicrobial activity but may reduce reactivity in catalytic systems .
Thermodynamic and Physicochemical Properties
N-methyl-substituted ethane-1,2-diamines exhibit distinct thermodynamic behaviors. reports vapor pressures and enthalpies of vaporization (ΔHvap) for derivatives, highlighting substituent effects:
| Compound | ΔHvap (kJ/mol) | Key Trend | Reference |
|---|---|---|---|
| Ethane-1,2-diamine (unsubstituted) | 52.3 | Baseline for comparison | |
| N1-Methyl derivatives | 48.5–50.1 | Lower ΔHvap due to reduced H-bonding |
The target compound’s pyridin-3-ylmethyl group likely further reduces ΔHvap compared to N1-methyl derivatives due to increased molecular weight and steric hindrance, though experimental validation is needed.
Biological Activity
N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H15N3 and a molecular weight of approximately 165.23 g/mol. Its structure includes a pyridine ring attached to an ethane-1,2-diamine backbone, which contributes to its diverse chemical reactivity and biological interactions.
Enzyme Inhibition
One of the significant biological activities associated with this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6. These enzymes are crucial for drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered medications. This property suggests that the compound could be utilized in drug formulation to modulate the effects of other therapeutic agents .
Antimicrobial Properties
Research indicates that compounds with similar structures have exhibited antimicrobial activity. For instance, derivatives of pyridine-based diamines have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .
The mechanism through which this compound exerts its biological effects primarily involves interactions with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, leading to changes in their activity. This interaction is critical for its function as an enzyme inhibitor and may also contribute to its antimicrobial properties .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Cytochrome P450 Inhibition : A study demonstrated that certain pyridine derivatives inhibited CYP450 enzymes, leading to increased plasma concentrations of drugs metabolized by these pathways. This finding highlights the potential for drug-drug interactions when using such compounds in clinical settings.
- Antimicrobial Activity : Research on related structures has shown promising results against pathogens like Staphylococcus aureus and Escherichia coli. These studies suggest that this compound might be effective against similar microbial strains .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to related compounds:
Q & A
Q. How does the compound’s conformation impact its efficacy as a corrosion inhibitor?
- Methodological Answer :
- Electrochemical Studies : Perform polarization resistance tests on steel surfaces in acidic media. Compare inhibition efficiency (%) with DFT-predicted adsorption energies .
- Surface Analysis : Use SEM/EDS to examine film formation on metal substrates .
- Synergistic Effects : Combine with surfactants (e.g., SDS) to enhance hydrophobic barrier properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
